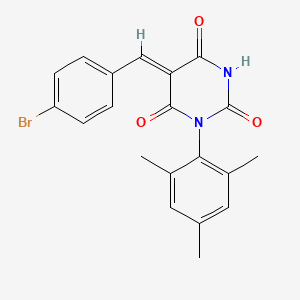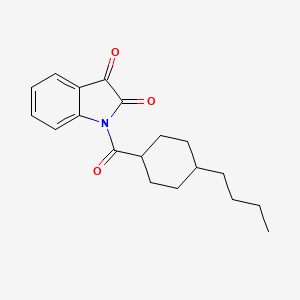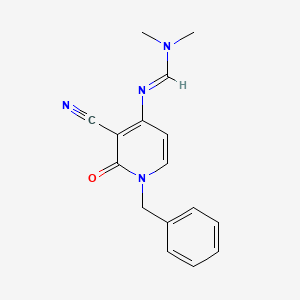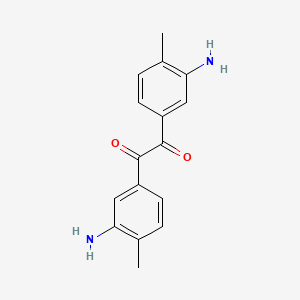![molecular formula C12H9N3O5 B3839052 [(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate](/img/structure/B3839052.png)
[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate
Overview
Description
[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate is a synthetic organic compound that belongs to the class of nitrofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate typically involves the condensation of 5-nitrofuran-2-carbaldehyde with N-phenylcarbamate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and scalability. For example, the use of a packed-bed reactor with optimized reaction parameters, such as catalyst loading, temperature, and oxygen flow rate, can significantly enhance the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of [(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components, such as DNA and proteins. This results in the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate include other nitrofuran derivatives, such as nitrofurantoin and nitrofurazone. These compounds share similar structural features and biological activities .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the nitrofuran moiety with the N-phenylcarbamate group.
Properties
IUPAC Name |
[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-12(14-9-4-2-1-3-5-9)20-13-8-10-6-7-11(19-10)15(17)18/h1-8H,(H,14,16)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIPFJNHPUMXDU-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B3838972.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3838982.png)
![(2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B3839000.png)
![2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol](/img/structure/B3839007.png)


![(2E)-3-(3-Fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B3839027.png)
![N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide](/img/structure/B3839042.png)


![2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B3839054.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3839055.png)
![5-(3-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839060.png)
![N-[(Z)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3839080.png)
